OM137 is a small molecule that serves as an inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis. Aurora kinases are essential for various processes such as chromosome alignment, segregation, and cytokinesis. Inhibition of these kinases has been identified as a promising strategy in cancer therapy due to their overexpression in many tumors. OM137 has been highlighted for its potential therapeutic applications in oncology, specifically targeting cancer cells that exhibit aberrant cell cycle regulation.
OM137 was developed as part of research aimed at identifying small molecule inhibitors targeting the mitotic spindle checkpoint. The compound is classified as an Aurora kinase inhibitor, specifically targeting Aurora A and Aurora B kinases. It has been evaluated in various studies for its efficacy against different cancer types, demonstrating potential as a growth inhibitor in preclinical models .
The synthesis of OM137 involves several steps that typically include the construction of the furo[2,3-d]pyrimidine core structure. The synthesis process can be outlined as follows:
Technical details regarding the specific reagents and conditions used in each step can vary based on the targeted modifications to enhance potency or selectivity against specific Aurora kinases .
OM137 features a furo[2,3-d]pyrimidine backbone, which is integral to its activity as an Aurora kinase inhibitor. The molecular structure can be represented as follows:
The three-dimensional conformation of OM137 allows it to effectively interact with the ATP-binding pocket of Aurora kinases, thus inhibiting their activity during cell division .
OM137 participates in various chemical reactions primarily during its synthesis and when interacting with biological targets:
These reactions highlight the compound's dual role in synthetic chemistry and biological activity .
The mechanism of action of OM137 involves the selective inhibition of Aurora A and B kinases:
This mechanism underscores the potential use of OM137 in cancer treatment by selectively targeting malignant cells while sparing normal tissues .
OM137 exhibits several notable physical and chemical properties:
These properties are crucial for formulating OM137 into viable pharmaceutical products .
OM137 has significant potential applications in scientific research and clinical settings:
OM137 (Chemical name: 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide; CAS: 292170-13-9) features a distinctive heterocyclic architecture central to its bioactivity [1]. The molecule integrates three core components:
The planar conformation stabilized by intramolecular hydrogen bonding (e.g., N-H···N between hydrazide and thiazole) enhances kinase active-site occupancy. Key reactive sites include the imine bond (C=N), susceptible to nucleophilic attack, and the hydrazide group (-NH-CO-NH-), acting as a hydrogen-bond donor/acceptor [1] [5].
Table 1: Atomic-Level Structural Descriptors of OM137
Parameter | Value |
---|---|
Empirical Formula | C₁₃H₁₄N₄O₃S |
SMILES | COc1cc(ccc1O)\C=N\NC(=O)c2sc(N)nc2C |
InChI Key | AMHQGUWEVRTTJB-GIDUJCDVSA-N |
H-Bond Donors/Acceptors | 3/6 |
Aromatic Rings | 2 (thiazole + benzene) |
OM137 exhibits moderate solubility in DMSO (>10 mg/mL), critical for in vitro assays, but limited aqueous solubility, restricting bioavailability [1]. As a yellow crystalline powder, it remains stable at room temperature for standard laboratory storage. Reactivity data indicate:
OM137 emerged from a high-throughput phenotypic screen of 10,000-compound libraries (ChemBridge Corporation) using nocodazole-arrested HeLa cells [2] [4]. Screening criteria prioritized compounds inducing mitotic exit (cell flattening) despite microtubule disruption, indicating SAC override. Secondary in vitro kinase profiling revealed dual inhibition:
Compared to clinical Aurora inhibitors (e.g., AZD1152), OM137 shows lower potency but serves as a mechanistic probe due to its cell-permeable properties [7]. Structure-activity relationship (SAR) studies indicate that:
Table 2: Kinase Selectivity Profile of OM137
Kinase | Inhibition Potency (IC₅₀) | Cellular Function |
---|---|---|
Aurora B | 0.5–1.0 μM | Chromosome biorientation, SAC silencing |
Aurora A | 5–10 μM | Centrosome maturation, spindle assembly |
CDK1 | >20 μM | G2/M transition |
OM137's primary therapeutic value lies in disrupting Aurora B-mediated SAC signaling. Aurora B, a component of the Chromosomal Passenger Complex (CPC), regulates:
OM137 (at 10–50 μM) overrides nocodazole- or taxol-induced mitotic arrest by:
Table 3: Functional Comparison with Clinical Aurora Inhibitors
Inhibitor | Primary Target | SAC Override in Nocodazole? | Key Clinical Stage |
---|---|---|---|
OM137 | Aurora B > Aurora A | Partial (requires KT-MT tension) | Preclinical tool compound |
AZD1152 | Aurora B | Complete | Phase III (AML) |
MLN8237 | Aurora A | None | Phase II (solid tumors) |
Mechanistically, OM137-exposed cells exhibit:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6